3-methyl-7-(2-methylallyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
“3-methyl-7-(2-methylallyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” is a complex organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-methyl-7-(2-methylallyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, acylation, and cyclization reactions. Common reagents used in these reactions include alkyl halides, acyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, purine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound may exhibit similar properties, making it a candidate for drug discovery and development.
Medicine
Medicinal applications of this compound could include its use as a therapeutic agent for various diseases. Its structural features suggest potential activity against certain biological targets, such as enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of “3-methyl-7-(2-methylallyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside with various physiological roles.
Uniqueness
“3-methyl-7-(2-methylallyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other purine derivatives.
Properties
IUPAC Name |
3-methyl-7-(2-methylprop-2-enyl)-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-14(2)13-26-16-17(23(3)20(28)22-18(16)27)21-19(26)25-11-9-24(10-12-25)15-7-5-4-6-8-15/h4-8H,1,9-13H2,2-3H3,(H,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIFJAXNHQNVBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N3CCN(CC3)C4=CC=CC=C4)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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